molecular formula C22H33N3O2S B6011550 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one

Cat. No.: B6011550
M. Wt: 403.6 g/mol
InChI Key: JQICZSDJWFHBAE-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a benzylpiperazine moiety and a piperidinyl group, which are linked through a propanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzylpiperazine Intermediate:

    • Reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide to form 1-benzylpiperazine.
    • Reaction conditions: Reflux in an organic solvent like ethanol.
  • Formation of the Piperidinyl Intermediate:

    • Reacting 2-methylsulfanylacetyl chloride with piperidine to form 1-(2-methylsulfanylacetyl)piperidine.
    • Reaction conditions: Stirring at room temperature in an organic solvent like dichloromethane.
  • Coupling Reaction:

    • Coupling the benzylpiperazine intermediate with the piperidinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
    • Reaction conditions: Stirring at room temperature in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
    • Major products: Sulfoxides, sulfones.
  • Reduction: The carbonyl group in the propanone chain can be reduced to form alcohols.

    • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
    • Major products: Alcohols.
  • Substitution: The benzyl group can undergo nucleophilic substitution reactions.

    • Common reagents: Nucleophiles such as amines or thiols.
    • Major products: Substituted benzyl derivatives.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the piperidinyl group may modulate enzyme activity. These interactions can lead to various pharmacological effects, such as modulation of neurotransmission or inhibition of enzyme activity.

Comparison with Similar Compounds

  • 1-Benzylpiperazine
  • 1-(2-Methylsulfanylacetyl)piperidine
  • 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one

Comparison: 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one is unique due to the presence of both benzylpiperazine and piperidinyl moieties, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2S/c1-28-18-22(27)25-11-5-8-20(17-25)9-10-21(26)24-14-12-23(13-15-24)16-19-6-3-2-4-7-19/h2-4,6-7,20H,5,8-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICZSDJWFHBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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